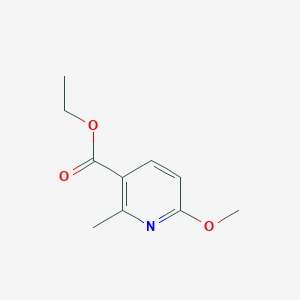

Ethyl 6-methoxy-2-methylnicotinate

Description

Contextualization within Nicotinate (B505614) Esters and Substituted Pyridines

Ethyl 6-methoxy-2-methylnicotinate belongs to the class of nicotinate esters, which are derivatives of nicotinic acid (vitamin B3). chemicalbook.com Nicotinate esters, in general, serve as crucial intermediates in the synthesis of a wide range of compounds, including pharmaceuticals. google.com The presence of an ethyl ester group at the 3-position, a methoxy (B1213986) group at the 6-position, and a methyl group at the 2-position of the pyridine (B92270) ring in this compound provides multiple reactive sites for further chemical transformations.

Academic Significance as a Synthetic Intermediate and Privileged Scaffold

The academic significance of this compound lies in its role as a versatile synthetic intermediate. Its structure is a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. rsc.org The specific arrangement of the methoxy, methyl, and ethyl nicotinate groups on the pyridine ring allows for selective modifications, providing access to a library of novel compounds for biological screening.

For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The methoxy group can potentially be a site for nucleophilic substitution, and the methyl group can undergo various reactions at the benzylic position. This chemical versatility makes it a valuable starting material for the synthesis of complex heterocyclic systems.

Overview of Current Research Trends and Challenges in its Synthesis and Applications

Current research involving this compound and related substituted pyridines focuses on the development of efficient and sustainable synthetic methodologies. nih.gov Traditional methods for pyridine synthesis often require harsh reaction conditions. acs.org Modern approaches aim for milder, more selective, and environmentally friendly processes.

A significant challenge in pyridine chemistry is the regioselective functionalization of the pyridine ring. nih.gov The inherent electronic properties of the pyridine nucleus often direct incoming electrophiles and nucleophiles to specific positions. Developing methods to overcome these innate selectivities and introduce substituents at desired locations remains an active area of research.

One documented synthesis of this compound involves the reaction of ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate with methyl iodide in the presence of silver carbonate. chemicalbook.com This reaction, conducted at 50°C for 16 hours, yields the desired product in a 75% yield. chemicalbook.com

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| CAS Number | 173261-76-2 |

The applications of this compound are primarily as an intermediate in the synthesis of more complex molecules with potential biological activities. The development of novel compounds derived from this scaffold is an ongoing effort in the field of medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-methoxy-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(12)8-5-6-9(13-3)11-7(8)2/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJAZIOPKFPVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857391 | |

| Record name | Ethyl 6-methoxy-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173261-76-2 | |

| Record name | Ethyl 6-methoxy-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 Methoxy 2 Methylnicotinate

Classical and Contemporary Synthetic Routes to the Pyridine (B92270) Core

The construction of the substituted pyridine ring is a critical step in the synthesis of ethyl 6-methoxy-2-methylnicotinate. Both classical and modern methods are employed, each with its own advantages and limitations.

Cyclocondensation Reactions in Nicotinate (B505614) Synthesis

Cyclocondensation reactions are a cornerstone of pyridine synthesis, offering a powerful means to construct the heterocyclic ring from acyclic precursors. idexlab.comnih.gov These reactions typically involve the condensation of a 1,5-dicarbonyl compound or its equivalent with an ammonia (B1221849) source to form the dihydropyridine, which is then oxidized to the aromatic pyridine.

One of the most well-known methods is the Hantzsch pyridine synthesis . While not directly applied for this compound in the provided literature, it exemplifies the general principle of cyclocondensation. This method involves the reaction of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.

Another relevant approach is the Guareschi-Thorpe condensation , which utilizes a cyanoacetamide and a 1,3-dicarbonyl compound to generate a 2-pyridone, a versatile intermediate that can be further functionalized.

More contemporary methods involve the use of β-enaminodiketones which react with amidines to form substituted pyrimidines. researchgate.net These can then undergo further reactions to yield the desired pyridine structure. The regiochemistry of these cyclocondensation reactions can often be controlled by the nature of the reactants and the reaction conditions. researchgate.net

A specific example of a cyclocondensation approach involves the reaction of 1,1,3,3-tetraethoxypropane (B54473) with β-amino ethyl crotonate in the presence of hydrochloric acid and ethanol (B145695). google.com This method provides a direct route to the ethyl 2-methylnicotinate core.

Table 1: Comparison of Cyclocondensation Reactions for Pyridine Synthesis

| Reaction Name | Key Reactants | Intermediate(s) | Relevance to Nicotinate Synthesis |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester, ammonia source | Dihydropyridine | General principle for pyridine ring formation |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-dicarbonyl compound | 2-Pyridone | Provides a functionalized pyridine intermediate |

| β-Enaminodiketone Reaction | β-Enaminodiketone, amidine | Substituted pyrimidine | Modern approach to highly substituted pyridines |

| 1,1,3,3-Tetraethoxypropane Reaction | 1,1,3,3-Tetraethoxypropane, β-amino ethyl crotonate | Not specified | Direct route to the ethyl 2-methylnicotinate core google.com |

Regioselective Functionalization of Pyridine Rings

An alternative to building the pyridine ring from scratch is the functionalization of a pre-existing pyridine or nicotinate derivative. nih.gov This approach relies on the ability to introduce substituents at specific positions of the ring with high selectivity. The inherent electronic properties of the pyridine ring, being electron-deficient, often direct incoming electrophiles to the 3- and 5-positions and nucleophiles to the 2-, 4-, and 6-positions.

The direct C-H functionalization of pyridines is a rapidly developing area, offering atom-economical routes to substituted pyridines. researchgate.net For instance, the Minisci reaction allows for the introduction of alkyl groups at the C4-position of the pyridine ring. nih.govchemrxiv.org While direct C6-methoxylation of a pre-formed ethyl 2-methylnicotinate is not explicitly detailed, the principles of regioselective functionalization are key. nih.gov This can involve directed ortho-metalation, where a directing group guides a metalating agent to a specific position, or through the use of blocking groups to prevent reaction at undesired sites. chemrxiv.org

The challenge often lies in achieving the desired regioselectivity, especially in polysubstituted pyridines. researchgate.net The development of new catalytic systems and synthetic strategies continues to expand the toolbox for the precise functionalization of pyridine rings. thieme-connect.de

Esterification and Etherification Strategies for the Methoxy (B1213986) and Ethyl Ester Moieties

Once the 6-hydroxy-2-methylnicotinic acid or its ester is obtained, the final steps involve the introduction of the ethyl ester and the methoxy group.

The esterification of the carboxylic acid group is typically achieved by reacting the nicotinic acid derivative with ethanol in the presence of an acid catalyst, such as sulfuric acid. chemicalbook.com This is a classic Fischer esterification reaction. Alternatively, coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can be used to facilitate the esterification under milder conditions. researchgate.net

The etherification of the hydroxyl group at the 6-position is commonly carried out using a methylating agent. A reported synthesis of this compound involves the reaction of ethyl 6-hydroxy-2-methylpyridine-3-carboxylate with iodomethane (B122720) in the presence of silver carbonate. chemicalbook.com This Williamson ether synthesis proceeds with good yield.

Table 2: Key Reactions for Functional Group Introduction

| Transformation | Reagents | Reaction Type | Yield (%) | Reference |

| Esterification of 6-methylnicotinic acid | Methanol, Sulfuric acid | Fischer Esterification | 75 | chemicalbook.com |

| Etherification of ethyl 6-hydroxy-2-methylpyridine-3-carboxylate | Iodomethane, Silver carbonate | Williamson Ether Synthesis | 75 | chemicalbook.com |

Green Chemistry and Sustainable Synthesis Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. This includes the use of recyclable catalysts, optimization of reaction conditions to reduce waste, and the selection of greener solvents.

Catalyst-Mediated Reactions (e.g., Montmorillonite K-10)

Solid acid catalysts, such as Montmorillonite K-10 clay, have emerged as promising alternatives to traditional homogeneous acid catalysts. researchgate.netnih.govscirp.orgnih.govmdpi.com These clays (B1170129) are inexpensive, non-corrosive, and can be easily separated from the reaction mixture and recycled. scirp.org Montmorillonite K-10 has been successfully employed in the synthesis of various pyridine derivatives, including dihydropyridines, through multicomponent reactions. nih.gov Its application in the synthesis of nicotinates is a promising area for developing greener processes. scirp.org The use of such catalysts can lead to higher yields, shorter reaction times, and a reduction in the generation of acidic waste streams. scirp.org

Optimized Reaction Conditions and Solvent Selection

Optimizing reaction conditions is crucial for sustainable synthesis. This includes factors like temperature, reaction time, and catalyst loading. For instance, in the synthesis of nicotinaldehydes, controlling the reaction temperature is critical to prevent over-oxidation or side reactions. google.com

Solvent selection also plays a vital role in the environmental impact of a synthetic process. The use of greener solvents, such as water or recyclable organic solvents, is highly desirable. nih.gov Studies on the enzymatic synthesis of nicotinamide (B372718) derivatives have shown that the choice of solvent significantly affects the reaction yield and that greener solvents like tert-amyl alcohol can be effective. nih.gov Furthermore, solvent-free reaction conditions, where possible, represent an ideal green chemistry approach. scirp.org

Table 3: Green Chemistry Approaches in Nicotinate Synthesis

| Approach | Example | Advantages |

| Catalyst-Mediated Reactions | Montmorillonite K-10 clay | Recyclable, non-corrosive, high yields, reduced waste researchgate.netnih.govscirp.orgnih.govmdpi.com |

| Optimized Reaction Conditions | Controlled temperature in nicotinaldehyde synthesis | Minimized side reactions and byproducts google.com |

| Solvent Selection | Use of tert-amyl alcohol in enzymatic synthesis | Reduced environmental impact compared to traditional solvents nih.gov |

| Solvent-Free Reactions | Montmorillonite K-10 catalyzed synthesis | Elimination of solvent waste scirp.org |

Industrial Synthesis Research and Process Optimization

The industrial-scale synthesis of this compound is a subject of ongoing research focused on improving efficiency, yield, and safety while minimizing costs and environmental impact. Process optimization is key to achieving these goals, involving the systematic study of reaction parameters and the development of scalable, robust manufacturing methods.

One prominent industrial synthesis route involves the oxidation of 2-methyl-5-ethylpyridine. google.com This process is typically carried out at elevated temperatures in the presence of sulfuric acid and an oxidizing agent like nitric acid. google.com The resulting 6-methyl-nicotinic acid is then esterified to produce the final product. environmentclearance.nic.in

Research into optimizing this process has explored various factors. For instance, a patented method describes mixing 2-methyl-5-ethylpyridine with at least a molar equivalent of sulfuric acid, heating the mixture to 140–225°C, and then adding at least three moles of nitric acid per mole of the starting material. google.com A key aspect of this process is the continuous distillation of water and/or diluted nitric acid during the reaction. google.com This is followed by treatment with an alcohol to esterify the organic acids present in the reaction mixture. google.com

Further refinements to this method have been investigated. One study detailed a process where 2-methyl-5-ethylpyridine is mixed with 1 to 5 moles of sulfuric acid at a temperature between 0°C and 100°C. The mixture is then heated to 140–225°C. google.com If the sulfuric acid used is less than 100% concentration, the excess water is distilled off. google.com The use of an oxidation catalyst is also a potential area for process improvement. google.com

A significant challenge in this synthesis is the formation of byproducts. At the high temperatures required for the nitric acid oxidation, a competing side reaction can lead to the formation of dinicotinic acid. environmentclearance.nic.in This impurity is subsequently esterified along with the main product, leading to the formation of a diester byproduct. environmentclearance.nic.in Minimizing the formation of these byproducts is a critical goal of process optimization to improve the purity and yield of the desired this compound.

An alternative approach to the synthesis of 2-methylnicotinates that avoids the use of harsh oxidizing agents has also been developed. This method involves the reaction of 1,1,3,3-tetraalkoxypropane with an acid, followed by a reaction with a β-aminocrotonic acid ester. google.com This process is highlighted as being simpler to operate, having a high yield, and being suitable for industrial production without the need for acrolein, a hazardous substance. google.com Specifically, the preparation of ethyl 2-methylnicotinate using this method involves reacting 1,1,3,3-tetraethoxypropane with hydrochloric acid, followed by a reaction with beta-amino ethyl crotonate in ethanol. google.com

The following table summarizes key parameters from an industrial synthesis process for a related compound, methyl 6-methylnicotinate (B8608588), which provides insight into the conditions and inputs that could be relevant for the synthesis of this compound.

Table 1: Example of Industrial Synthesis Parameters for Methyl 6-methylnicotinate

| Parameter | Value |

| Starting Material | 5-Ethyl-2-Methyl Pyridine |

| Reagents | Sulfuric Acid, Nitric Acid (60%), Methanol |

| Initial Temperature | Chill to 20℃ |

| Reaction Temperature | 158 – 160 ℃ |

| Reflux Temperature | 60-70 ℃ |

| pH Adjustment | 7.0 |

| Extraction Solvent | MDC (Methylene Dichloride) |

This table is based on a manufacturing process for a structurally related compound and serves as an illustrative example of industrial synthesis parameters. environmentclearance.nic.in

Further research has focused on the optimization of the final esterification step. Transesterification of a methyl nicotinate with menthol (B31143) in the presence of a sodium methoxide (B1231860) catalyst has been explored as a method to produce other nicotinic acid esters. google.com While this specific example relates to menthyl nicotinate, the principles of transesterification under alkaline conditions could be applied and optimized for the large-scale production of this compound.

Mechanistic Studies and Reaction Dynamics of Ethyl 6 Methoxy 2 Methylnicotinate Formation and Transformations

Elucidation of Reaction Pathways and Transition States in Nicotinate (B505614) Synthesis

The synthesis of Ethyl 6-methoxy-2-methylnicotinate can be achieved through various synthetic strategies, often involving the construction of the substituted pyridine (B92270) core followed by functional group manipulations. A direct and efficient reported method involves the methylation of a precursor, ethyl 6-hydroxy-2-methylpyridine-3-carboxylate. chemicalbook.com

In a typical procedure, the reaction is carried out by treating the hydroxy-nicotinate precursor with iodomethane (B122720) in the presence of silver carbonate (Ag₂CO₃). chemicalbook.com The reaction mixture is heated, and upon completion, yields this compound. chemicalbook.com This transformation is a nucleophilic substitution, specifically a Williamson ether synthesis, where the deprotonated hydroxyl group (or a silver-coordinated variant) acts as a nucleophile, attacking the electrophilic methyl group of iodomethane.

While specific computational studies on the transition state of this particular reaction are not widely available, the general mechanism for Sₙ2 reactions, such as the Menshutkin reaction (alkylation of an amine), provides a model. ucsb.edu The transition state is conceptualized as a high-energy, transient species where the nucleophile-carbon bond is partially formed and the carbon-leaving group bond is partially broken. numberanalytics.comsolubilityofthings.com This state represents the highest point on the reaction energy profile, and its energy dictates the activation energy (Ea) of the reaction. numberanalytics.com

Broader synthetic strategies for the nicotinate core often involve the oxidation of substituted pyridines. For instance, the core of methyl 6-methylnicotinate (B8608588) can be synthesized by the nitric acid oxidation of 5-ethyl-2-methylpyridine (B142974) in the presence of sulfuric acid, followed by esterification with an alcohol. environmentclearance.nic.inenvironmentclearance.nic.in This process involves harsh conditions, including heating to 158–160 °C, indicating a significant activation energy barrier. environmentclearance.nic.in

Table 1: Selected Synthesis Route for this compound

| Precursor | Reagents | Product | Reaction Type | Ref |

|---|

Investigation of Regioselectivity and Stereoselectivity in Pyridine Ring Functionalization

The functionalization of the pyridine ring in nicotinate esters is a significant challenge due to the presence of multiple potentially reactive sites. The inherent electronic properties of the pyridine ring and the influence of existing substituents dictate the regioselectivity of further transformations. For this compound, the C2, C3, and C6 positions are substituted, leaving the C4 and C5 positions as primary sites for further functionalization.

Catalyst-controlled regioselective functionalization has emerged as a powerful tool to overcome substrate-inherent biases. nih.govnih.gov In the context of N-alkyl nicotinate salts, the choice of a rhodium catalyst and its associated ligand can direct the addition of nucleophiles, such as aryl boron reagents, to specific positions on the ring. nih.govnih.gov For example, a Rh/BINAP catalyst system typically favors the addition of aryl groups to the C6 position of nicotinate-derived pyridinium (B92312) salts. nih.gov Conversely, ligands with smaller bite angles, like Bobphos or QuinoxP*, can steer the addition to the C2 position. nih.gov While these studies were not performed on this compound itself, they establish a key principle: regioselectivity is tunable through catalyst selection. Given that the C6 position in the target molecule is already occupied by a methoxy (B1213986) group, these catalyst systems could potentially be adapted to favor functionalization at the C4 position.

Stereoselectivity is another critical aspect, particularly in the synthesis of chiral dihydropyridines, which are versatile synthetic intermediates. nih.govmdpi.com Asymmetric dearomatization of pyridines allows for the creation of stereocenters with high control. mdpi.com For example, the enantioselective C3 allylation of pyridines can be achieved via a tandem borane (B79455) and palladium catalysis pathway. mdpi.com Similarly, the addition of alkynyl nucleophiles to N-alkylpyridinium electrophiles derived from 3-formylpyridine has been shown to proceed with complete regiochemical and stereochemical control, selectively forming the C2 addition product. mdpi.com These methodologies highlight the potential for introducing new chiral centers onto a pre-existing nicotinate scaffold.

Table 2: Catalyst-Controlled Regioselectivity in Nicotinate Arylation

| Catalyst/Ligand System | Preferred Position of Arylation | Product Type | Ref |

|---|---|---|---|

| Rh/BINAP | C6 | 1,6-DHP | nih.gov |

| Rh/Bobphos | C2 | 1,2-DHP | nih.gov |

| Rh/QuinoxP* | C2 | 1,2-DHP | nih.gov |

Note: DHP refers to dihydropyridine. Data is based on studies of N-alkyl nicotinate salts and demonstrates the principle of catalyst control.

Kinetic and Thermodynamic Aspects of Synthetic Transformations

The efficiency and outcome of chemical reactions are governed by both kinetic and thermodynamic parameters. Kinetic control favors the product that is formed fastest (lowest activation energy), whereas thermodynamic control favors the most stable product (lowest Gibbs free energy).

In the synthesis of the nicotinate core via oxidation of 2-methyl-5-ethylpyridine, the reaction is conducted at very high temperatures (140° to 225° C), which is often necessary to overcome a high activation energy (kinetic barrier). environmentclearance.nic.in This process can also lead to the formation of byproducts like dinicotinic acid through competing side reactions, which become more significant at elevated temperatures. environmentclearance.nic.in The final esterification step to produce the nicotinate ester is a reversible reaction. To drive the reaction to completion (thermodynamic control), it is common to use a large excess of the alcohol or to remove the water byproduct as it forms, shifting the equilibrium toward the desired ester product.

Computational and Theoretical Chemistry Investigations of Ethyl 6 Methoxy 2 Methylnicotinate

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable conformation, electronic distribution, and other essential properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules due to its excellent balance of accuracy and computational cost. nih.gov DFT calculations are routinely employed to optimize the molecular geometry of compounds, predicting bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. For Ethyl 6-methoxy-2-methylnicotinate, DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-31G(d)), can elucidate the planarity of the pyridine (B92270) ring and the spatial orientation of its substituents. oatext.com

The application of DFT would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized. The resulting data provides a detailed picture of the molecular architecture.

Table 1: Predicted Geometrical Parameters for this compound using DFT This table presents hypothetical, yet representative, data that would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C3 (pyridine) | 1.39 Å |

| C3-C(O)O | 1.50 Å | |

| C=O (ester) | 1.21 Å | |

| C6-O(methoxy) | 1.36 Å | |

| Bond Angle | C2-C3-C4 | 119.5° |

| O=C-O (ester) | 124.0° | |

| Dihedral Angle | C5-C6-O-CH3 | ~180° |

For a more precise understanding of electronic structure, high-level ab initio methods can be utilized. These methods, which are based on first principles without empirical parameters, include techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. oatext.comaps.org While computationally more demanding than DFT, they offer a more accurate description of electron correlation effects, which are crucial for a precise calculation of energies and properties. aps.org

For this compound, these advanced methods could be used to:

Refine the geometric and electronic structures obtained from DFT calculations. aps.org

Calculate highly accurate energies for different conformations.

Investigate excited electronic states to predict UV-Visible absorption spectra.

These calculations provide a benchmark for DFT results and are essential when high accuracy is required, for instance, in determining reaction barriers or weak intermolecular interactions. aps.org

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable single bonds, specifically the C-C bond connecting the ester group, the C-O bonds of the ester and methoxy (B1213986) groups, and the C-C bond of the ethyl group.

Molecular modeling techniques, particularly conformational analysis using DFT, are employed to explore the potential energy surface of the molecule. This involves systematically rotating these bonds and calculating the energy of each resulting conformer. The goal is to identify the global minimum energy conformation—the most stable and likely most populated structure under standard conditions. The analysis reveals the relative energies of different conformers and the energy barriers to rotation between them, providing insight into the molecule's flexibility.

Prediction of Reactivity and Spectroscopic Signatures

Theoretical models are invaluable for predicting how and where a molecule will react and for interpreting its spectroscopic data.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical stability. dntb.gov.ua A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. sci-hub.se From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated to quantify the molecule's reactive tendencies.

Table 2: Hypothetical FMO and Chemical Reactivity Descriptors for this compound This table presents illustrative data derived from a typical FMO analysis.

| Parameter | Symbol | Formula | Predicted Value |

| HOMO Energy | EHOMO | - | -6.8 eV |

| LUMO Energy | ELUMO | - | -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.15 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 eV |

| Chemical Softness | S | 1 / (2η) | 0.19 eV⁻¹ |

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule's surface. dntb.gov.ua It is used to predict sites for electrophilic and nucleophilic attack. youtube.com The map is colored according to the local electrostatic potential:

Red regions indicate negative potential, rich in electrons, and are the most likely sites for attack by electrophiles. researchgate.netwolfram.com

Blue regions indicate positive potential, are electron-deficient, and represent likely sites for nucleophilic attack. researchgate.netwolfram.com

Green regions represent neutral or zero potential. wolfram.com

For this compound, an MEP map would likely show the most negative potential (red) concentrated around the carbonyl oxygen of the ester group and the nitrogen atom of the pyridine ring, due to the high electronegativity of these atoms. The most positive potential (blue) would be expected around the hydrogen atoms, particularly those attached to the aromatic ring and the methyl groups. This analysis provides a clear, intuitive guide to the molecule's reactive behavior. chemrxiv.org

Natural Bond Orbital (NBO) Analysis

The primary donor-acceptor interactions within the molecule involve the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). These interactions, also known as hyperconjugation, lead to a stabilization of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.

In this compound, several key intramolecular interactions are expected:

Interactions involving the methoxy group: The oxygen atom of the methoxy group possesses lone pairs (n) that can donate electron density to the antibonding orbitals (π) of the pyridine ring. This n -> π interaction is a significant stabilizing factor and contributes to the electron-donating nature of the methoxy group.

Interactions involving the ester group: The carbonyl oxygen of the ethyl ester group also has lone pairs that can interact with adjacent antibonding orbitals. Furthermore, the delocalization of electron density from the pyridine ring to the π* orbital of the carbonyl group (π -> π*) is a characteristic feature of such conjugated systems.

Interactions involving the pyridine ring nitrogen: The nitrogen atom in the pyridine ring has a lone pair that can participate in delocalization. However, its primary role is as an electron-withdrawing center within the aromatic ring.

A representative NBO analysis for this compound would likely reveal the following significant donor-acceptor interactions and their corresponding stabilization energies. The data presented in the table below is illustrative and based on typical values observed for similar organic molecules, as specific computational studies on this compound are not widely available in the public domain.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(O-methoxy) | π(C-C) of pyridine ring | ~5-10 | Lone pair -> antibonding π |

| n(N-pyridine) | π(C-C) of pyridine ring | ~2-5 | Lone pair -> antibonding π |

| π(C=C) of pyridine ring | π(C=O) of ester | ~15-25 | π -> π conjugation |

| σ(C-H) of methyl group | π(C=C) of pyridine ring | ~1-3 | σ -> π hyperconjugation |

| σ(C-C) of ethyl group | π(C=O) of ester | ~0.5-2 | σ -> π hyperconjugation |

This table presents hypothetical data based on known principles of NBO analysis for analogous molecular structures.

Solvent Effects on Electronic Parameters and Reaction Outcomes

The surrounding solvent medium can significantly influence the electronic structure and, consequently, the reactivity of a molecule. umass.edu For polar molecules like this compound, the effects of the solvent are particularly pronounced. Computational studies often employ continuum solvent models, such as the Polarizable Continuum Model (PCM), to simulate the bulk solvent effects on molecular properties.

The key electronic parameters that are affected by the solvent include the dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO). An increase in solvent polarity generally leads to a greater stabilization of polar solute molecules.

For this compound, the following trends are anticipated when moving from a non-polar solvent to a polar solvent:

Dipole Moment: The dipole moment of the molecule is expected to increase in more polar solvents. The solvent's reaction field induces a greater charge separation within the solute molecule, enhancing its dipole moment.

Polarizability: The polarizability of the molecule, which is a measure of how easily its electron cloud can be distorted by an external electric field, may also be influenced by the solvent.

Frontier Orbital Energies: The energies of the HOMO and LUMO are expected to be stabilized (lowered in energy) in polar solvents. The extent of stabilization may differ for the HOMO and LUMO, leading to a change in the HOMO-LUMO energy gap. This change in the energy gap can affect the molecule's electronic transitions and its kinetic stability.

The table below illustrates the hypothetical effect of different solvents on the key electronic parameters of this compound. The values are representative and intended to show the expected trend.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Cyclohexane (Non-polar) | 2.02 | ~2.5 | ~4.8 |

| Dichloromethane (Polar Aprotic) | 8.93 | ~3.0 | ~4.6 |

| Water (Polar Protic) | 80.1 | ~3.5 | ~4.4 |

This table presents hypothetical data based on established principles of solvent effects on organic molecules.

These solvent-induced changes in electronic parameters can have a profound impact on reaction outcomes. For instance, in a reaction where this compound acts as a nucleophile, an increase in solvent polarity could stabilize the transition state more than the ground state, thereby accelerating the reaction rate. Conversely, if the transition state is less polar than the reactants, a polar solvent might hinder the reaction. The specific nature of the reaction mechanism is crucial in determining the precise effect of the solvent.

Derivatization and Chemical Transformations of Ethyl 6 Methoxy 2 Methylnicotinate

Modification of the Ester Group: Hydrolysis and Transesterification

The ethyl ester group is a primary site for modification, readily undergoing hydrolysis and transesterification reactions. These transformations are fundamental for converting the ester into other functional groups, such as carboxylic acids or different esters, which can then serve as handles for further synthetic steps.

Hydrolysis: The saponification of the ethyl ester to its corresponding carboxylic acid, 6-methoxy-2-methylnicotinic acid, is a standard transformation. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup to protonate the carboxylate salt. The resulting carboxylic acid is a key intermediate for forming amides, acid chlorides, or for use in decarboxylation reactions. While direct literature on the hydrolysis of ethyl 6-methoxy-2-methylnicotinate is sparse, the hydrolysis of the closely related methyl 6-methylnicotinate (B8608588) to 6-methylnicotinic acid is well-documented, proceeding in quantitative yield. chemicalbook.com

Transesterification: This process involves the conversion of the ethyl ester into another ester by reaction with a different alcohol, typically in the presence of an acid or base catalyst. This reaction is useful for altering the steric or electronic properties of the ester group or for introducing a functionalized alkyl chain. For instance, reacting this compound with benzyl (B1604629) alcohol under appropriate conditions would yield benzyl 6-methoxy-2-methylnicotinate.

| Reaction | Reagents & Conditions | Product |

| Hydrolysis | 1. NaOH (aq), Heat2. HCl (aq) | 6-methoxy-2-methylnicotinic acid |

| Transesterification | R-OH, Acid or Base Catalyst, Heat | Alkyl 6-methoxy-2-methylnicotinate |

Substitution and Coupling Reactions on the Pyridine (B92270) Nucleus

The pyridine ring, while generally electron-deficient, can undergo various substitution and coupling reactions. The existing substituents on this compound direct the position of these modifications. The electron-donating methoxy (B1213986) and methyl groups tend to activate the ring, while the electron-withdrawing ester group deactivates it.

Halogenation: The introduction of halogen atoms onto the pyridine ring is a critical step for enabling further transformations, particularly cross-coupling reactions. The positions most susceptible to electrophilic halogenation would be C4 and C5. The synthesis of related halogenated compounds, such as ethyl 4,6-dichloro-2-methylnicotinate, demonstrates that direct halogenation of the nicotinic acid framework is a viable synthetic strategy. sigmaaldrich.comchemscene.com These reactions often employ standard halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Amination: Direct amination of the pyridine ring can be challenging. More commonly, amino groups are introduced via nucleophilic aromatic substitution (SNAr) on a pre-halogenated derivative. For example, a chlorinated derivative like ethyl 4-chloro-6-methoxy-2-methylnicotinate could react with an amine to displace the chloride and form the corresponding amino-substituted pyridine.

| Derivative | CAS Number | Notes |

| Ethyl 4,6-dichloro-2-methylnicotinate | 686279-09-4 | A dichlorinated analog, indicating the feasibility of introducing halogens at the 4 and 6 positions of the pyridine ring. sigmaaldrich.com |

| Ethyl 6-chloro-4-methoxy-2-methylnicotinate | N/A | A chlorinated isomer, suggesting that selective halogenation can be achieved. bldpharm.comambeed.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Halogenated derivatives of this compound are excellent substrates for these reactions.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of a halide (e.g., a bromo- or chloro-pyridine derivative) with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used to synthesize biaryl compounds. For instance, a halogenated derivative of this compound could be coupled with various arylboronic acids to generate a library of arylated pyridine compounds. Research on related 2,6-dimethylpyridine (B142122) systems has shown that such couplings are highly effective, though regioselectivity can be influenced by the steric and electronic nature of the substituents. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org A halogenated version of this compound could be reacted with alkenes like styrene (B11656) or acrylates to introduce vinyl or substituted vinyl groups onto the pyridine nucleus. The reaction is known for its high trans selectivity. organic-chemistry.org

| Reaction | Typical Substrates | Catalyst System Example | Product Type |

| Suzuki Coupling | Halogenated Pyridine, Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted Pyridine |

| Heck Coupling | Halogenated Pyridine, Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Alkene-substituted Pyridine |

Reactions Involving the Methyl Substituent (e.g., oxidation, functionalization)

The methyl group at the 2-position is also a site for chemical modification. Its proximity to the ring nitrogen makes it susceptible to reactions such as oxidation or deprotonation followed by functionalization.

Oxidation: The methyl group can be oxidized to various higher oxidation states. For example, strong oxidizing agents like potassium permanganate (B83412) or nitric acid can convert the methyl group into a carboxylic acid. chemicalbook.comgoogle.com This transformation would yield 6-methoxy-3-(ethoxycarbonyl)pyridine-2-carboxylic acid, a derivative with two distinct carboxylic acid-type functionalities. Milder oxidation could potentially yield the corresponding aldehyde.

Functionalization via Deprotonation: The protons on the methyl group are weakly acidic and can be removed by a strong base like lithium diisopropylamide (LDA) or n-butyllithium. The resulting carbanion is a potent nucleophile that can react with a variety of electrophiles. For example, reaction with an aldehyde would yield a hydroxyethyl-substituted pyridine, while reaction with an alkyl halide would result in chain extension.

Exploration of Structure-Reactivity Relationships in Derivatization Processes

The reactivity of this compound is a direct consequence of the electronic properties of its substituents.

Electron-Donating Groups (EDGs): The methoxy group at C6 and the methyl group at C2 are both electron-donating. The methoxy group, in particular, increases the electron density of the pyridine ring through resonance, making it more susceptible to electrophilic attack than unsubstituted pyridine, though such reactions are still less common than on benzene (B151609) rings. These EDGs also influence the regioselectivity of substitution reactions.

Electron-Withdrawing Group (EWG): The ethyl nicotinate (B505614) group at C3 is strongly electron-withdrawing. This deactivates the ring towards electrophilic substitution, particularly at the positions ortho and para to it (C2, C4, and C6). However, it activates the ring for nucleophilic aromatic substitution (SNAr), especially at positions 2 and 4, should a leaving group be present there.

Applications of Ethyl 6 Methoxy 2 Methylnicotinate As a Synthetic Intermediate

Precursor for Advanced Heterocyclic Compounds

The pyridine (B92270) ring of Ethyl 6-methoxy-2-methylnicotinate serves as a robust scaffold for the construction of more elaborate heterocyclic systems. The inherent reactivity of the pyridine core, coupled with the directing effects of its substituents, allows for a variety of chemical transformations that can lead to the formation of fused or linked heterocyclic structures.

One of the key applications in this area is in the synthesis of compounds containing a pyrazolopyridine framework. Although some syntheses may start from a closely related analogue like methyl 6-methylnicotinate (B8608588), the underlying principle remains the same. The nicotinic acid moiety can undergo condensation reactions with other reagents to build new rings onto the existing pyridine structure. For instance, a Claisen condensation with a suitable nitrile can form a β-keto nitrile, which is a versatile intermediate for cyclization reactions. This approach is fundamental in the synthesis of certain selective COX-2 inhibitors, where the pyridine ring of the nicotinate (B505614) is a crucial component of the final fused heterocyclic system.

The strategic placement of the methoxy (B1213986) and methyl groups on the pyridine ring also influences the regioselectivity of further reactions, guiding the formation of specific isomers of the resulting heterocyclic compounds. This level of control is critical in the synthesis of biologically active molecules where specific stereochemistry and substitution patterns are essential for efficacy.

Building Block for Complex Polyfunctional Molecules

The multiple functional groups present in this compound make it an ideal starting material for the synthesis of complex molecules that possess a variety of chemical functionalities. The ester, methoxy, and methyl groups, along with the pyridine nitrogen, each offer a handle for distinct chemical modifications, allowing for a stepwise and controlled assembly of the target molecule.

A notable example of its application is in the development of novel therapeutic agents. Research in bioorganic and medicinal chemistry has utilized this intermediate in the synthesis of potential drug candidates. chemicalbook.com The synthesis of potent and selective inhibitors of enzymes such as the Enhancer of Zeste Homolog 2 (EZH2) often involves the use of substituted pyridine templates. While some strategies may employ related dihydroxy-methylnicotinates, the core concept involves the elaboration of the pyridine scaffold to introduce new functionalities that can interact with the biological target.

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be reduced to a primary alcohol, providing a site for further functionalization. The methoxy group can, under certain conditions, be cleaved to reveal a hydroxyl group, introducing a new point of diversity. The methyl group can also be functionalized, for example, through oxidation or halogenation, to introduce additional reactive handles. This polyfunctionality allows chemists to build intricate molecular architectures with precise control over the final structure.

The following table summarizes the potential transformations of the functional groups in this compound for the synthesis of complex molecules:

| Functional Group | Potential Transformation | Resulting Functionality |

| Ethyl Ester | Hydrolysis | Carboxylic Acid |

| Amidation | Amide | |

| Reduction | Primary Alcohol | |

| Methoxy Group | Ether Cleavage | Hydroxyl Group |

| Pyridine Nitrogen | N-Oxidation | Pyridine-N-oxide |

| Quaternization | Pyridinium (B92312) Salt |

Role in Diversity-Oriented Synthesis (DOS) and Chemical Library Development

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery and chemical biology to generate collections of structurally diverse small molecules. The goal of DOS is to efficiently create a library of compounds that covers a broad range of chemical space, thereby increasing the probability of identifying molecules with novel biological activities. This compound is an excellent scaffold for DOS due to its multiple, orthogonally reactive functional groups.

The principle of DOS involves starting with a common core and applying a series of reactions that introduce diversity at various points on the molecule. In the case of this compound, each of its functional groups can be independently modified to generate a large library of analogues. For example, a library could be created by reacting the hydrolyzed carboxylic acid with a diverse set of amines, while in parallel, another set of reactions could modify the methoxy group.

This approach allows for the rapid generation of a multitude of distinct compounds from a single, readily available starting material. The resulting chemical library can then be screened against a variety of biological targets to identify new lead compounds for drug development. The structural diversity of the library increases the chances of finding molecules that interact with previously undrugged targets or that exhibit novel mechanisms of action.

The following table illustrates a hypothetical DOS strategy starting from this compound:

| Starting Material | Reaction 1 (at Ester) | Reaction 2 (at Methoxy) | Resulting Diversity |

| This compound | Hydrolysis followed by amidation with a library of 100 different amines. | Cleavage followed by etherification with a library of 10 different alkyl halides. | A library of 1000 unique compounds with diversity at two positions. |

This systematic approach to molecular design is a cornerstone of modern medicinal chemistry, and versatile building blocks like this compound are essential for its success.

Advanced Analytical Methodologies for Structural Elucidation of Ethyl 6 Methoxy 2 Methylnicotinate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like Ethyl 6-methoxy-2-methylnicotinate. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring, the ethyl ester protons (a quartet and a triplet), the methoxy (B1213986) group protons (a singlet), and the methyl group protons on the ring (a singlet). The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing ester group.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal. The spectrum for this compound would display signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with those bonded to oxygen and nitrogen being significantly downfield), the carbons of the ethyl and methoxy groups, and the methyl group carbon. rsc.org

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular puzzle. youtube.com

COSY establishes correlations between protons that are coupled to each other (typically on adjacent carbons), for instance, confirming the ethyl group by showing a cross-peak between the -CH₂- and -CH₃ protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs.

HMBC reveals long-range (2-3 bond) couplings between protons and carbons, which is vital for connecting the ester and methyl substituents to the correct positions on the pyridine ring. youtube.com For example, an HMBC correlation between the protons of the C2-methyl group and the C3-ester's carbonyl carbon would confirm their relative positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents predicted values based on known data for similar nicotinic acid derivatives. rsc.orgchemicalbook.com

| Position/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-4 | ~7.5 - 7.8 | ~125 - 130 |

| Pyridine H-5 | ~6.7 - 7.0 | ~110 - 115 |

| Pyridine C-2 | - | ~160 - 165 |

| Pyridine C-3 | - | ~120 - 125 |

| Pyridine C-6 | - | ~162 - 167 |

| C=O (Ester) | - | ~165 - 170 |

| OCH₂ (Ethyl) | ~4.2 - 4.4 (quartet) | ~60 - 65 |

| CH₃ (Ethyl) | ~1.2 - 1.4 (triplet) | ~14 - 16 |

| OCH₃ (Methoxy) | ~3.9 - 4.1 (singlet) | ~53 - 56 |

| CH₃ (Ring) | ~2.4 - 2.6 (singlet) | ~22 - 25 |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

FT-IR Spectroscopy is particularly useful for identifying key functional groups. The spectrum of this compound would be characterized by several strong absorption bands. A prominent band would appear in the range of 1720-1740 cm⁻¹ due to the C=O stretching of the ethyl ester. rsc.org Other significant peaks include C-O stretching vibrations for the ester and methoxy ether linkages (typically in the 1200-1300 cm⁻¹ region), C-N and C=C stretching vibrations from the pyridine ring (1400-1600 cm⁻¹), and C-H stretching from the aromatic and aliphatic groups (~2850-3100 cm⁻¹). researchgate.netoatext.com

Raman Spectroscopy , a complementary technique, is sensitive to non-polar bonds and symmetric vibrations. It would be particularly effective for observing the pyridine ring breathing modes and the C-C backbone vibrations, which may be weak in the IR spectrum. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on data for pyridine and ester-containing compounds. rsc.orgresearchgate.net

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | FT-IR/Raman | 3050 - 3150 |

| C-H Stretch (Aliphatic) | FT-IR/Raman | 2850 - 3000 |

| C=O Stretch (Ester) | FT-IR | 1720 - 1740 |

| C=C, C=N Stretch (Pyridine Ring) | FT-IR/Raman | 1400 - 1610 |

| C-O Stretch (Ester & Ether) | FT-IR | 1200 - 1300 |

| Pyridine Ring Breathing | Raman | 990 - 1050 |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) provides information on the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and formula.

GC-MS combines gas chromatography for separation with mass spectrometry for detection. It is a powerful tool for assessing the purity of a sample and obtaining the electron ionization (EI) mass spectrum. The mass spectrum of this compound would show a molecular ion [M]⁺ peak corresponding to its exact mass. The fragmentation pattern would likely involve the loss of the ethoxy group (-•OCH₂CH₃) from the ester, or the loss of an ethylene (B1197577) molecule (C₂H₄) via McLafferty rearrangement, followed by cleavage of the ester and methoxy groups. kfnl.gov.sa Fragmentation of the pyridine ring itself is also a common feature. kfnl.gov.sanih.gov

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. scispace.com By measuring the mass to within a few parts per million (ppm), it is possible to distinguish between different elemental compositions that might otherwise have the same nominal mass. For this compound (C₁₀H₁₃NO₃), HRMS would confirm the molecular formula by matching the measured m/z to the calculated exact mass (195.08954).

Table 3: Predicted Mass Spectrometry Data for this compound Data is based on the known fragmentation patterns of nicotinic acid derivatives. kfnl.gov.sanist.gov

| Ion | Formula | Description | Predicted m/z |

|---|---|---|---|

| [M]⁺ | C₁₀H₁₃NO₃⁺ | Molecular Ion | 195 |

| [M - C₂H₅O]⁺ | C₈H₈NO₂⁺ | Loss of ethoxy radical | 150 |

| [M - C₂H₄]⁺• | C₈H₉NO₃⁺• | McLafferty Rearrangement | 167 |

| [M - COOC₂H₅]⁺ | C₈H₁₀NO⁺ | Loss of ethyl carboxylate radical | 122 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org The absorption spectrum is characteristic of the chromophores present in the molecule.

For this compound, the conjugated pyridine ring system constitutes the primary chromophore. The spectrum is expected to show absorptions arising from π → π* and n → π* transitions. shu.ac.uklibretexts.org

π → π transitions*, involving the promotion of electrons from pi bonding orbitals to pi anti-bonding orbitals, are typically intense and would be expected in the 250-300 nm region. The substitution on the pyridine ring, including the electron-donating methoxy group and the ester group, will influence the exact position (λmax) and intensity of these bands. researchgate.netnii.ac.jp

n → π transitions, which involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a pi anti-bonding orbital, are generally weaker and occur at longer wavelengths than π → π transitions. uzh.ch

Changes in solvent polarity can cause shifts in the absorption maxima (solvatochromism), providing further information about the nature of the electronic transitions. shu.ac.uk

Table 4: Predicted UV-Vis Absorption Data for this compound Data is based on typical values for substituted pyridine and methoxypyridine compounds. researchgate.netnist.gov

| Electronic Transition | Typical Wavelength Range (λmax) | Description |

|---|---|---|

| π → π | 250 - 300 nm | Strong absorption due to the conjugated pyridine system. |

| n → π | > 300 nm | Weak absorption involving non-bonding electrons on N or O. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. nih.gov

For this compound, X-ray crystallography would confirm the planarity of the pyridine ring and determine the conformation of the ethyl ester and methoxy substituents relative to the ring. Furthermore, it reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the crystal packing. nih.gov While the target molecule is achiral, for chiral derivatives, this method is the gold standard for determining the absolute stereochemistry. nih.gov The resulting crystal structure provides an unambiguous and complete picture of the molecule's solid-state architecture. nih.gov

Patent Landscape and Industrial Research Perspectives on Ethyl 6 Methoxy 2 Methylnicotinate

Analysis of Patented Synthetic Routes and Intermediate Uses

The patent landscape for nicotinic acid and its derivatives is extensive, with numerous methods focusing on the oxidation of substituted pyridines. A common industrial route for the synthesis of 6-methylnicotinic acid esters involves the oxidation of 2-methyl-5-ethylpyridine. google.commdpi.comnih.gov This process typically utilizes oxidizing agents like nitric acid or potassium permanganate (B83412). google.comgoogle.comgoogle.com For instance, a patented process describes the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures in the presence of sulfuric acid and nitric acid to yield 6-methylnicotinic acid, which is then esterified. google.com

The use of nicotinic acid derivatives as intermediates is well-documented in patent literature, particularly in the pharmaceutical industry. For example, 6-methylnicotinic acid and its esters are identified as key intermediates in the synthesis of the anti-inflammatory drug Etoricoxib. google.comgoogle.com This highlights the strategic value of substituted nicotinates in the development of active pharmaceutical ingredients.

A general overview of patented synthetic approaches for related nicotinic acid esters is provided in the table below.

| Patent/Reference | Synthetic Approach | Starting Material | Key Reagents | Product |

| EP0128279B1 | Oxidation and Esterification | 2-methyl-5-ethylpyridine | Nitric acid, Sulfuric acid, Alcohol | 6-methylnicotinate (B8608588) ester |

| CN101812016B | Halogenation, Hydrolysis, Dehalogenation | Substituted Pyridine (B92270) | Phosphorus oxychloride, Zinc powder | 6-methylnicotinic acid ester |

| General Method | Ammoxidation and Hydrolysis | 3-methylpyridine | Ammonia (B1221849), Air | Nicotinonitrile (intermediate for nicotinic acid) |

Research and Development in Commercial Production Methodologies

The commercial production of nicotinic acid and its derivatives is a well-established industrial process. The primary methods involve the oxidation of alkylpyridines. mdpi.comnih.govnih.gov The choice of starting material and oxidizing agent is often dictated by factors such as cost, efficiency, and environmental impact.

Industrially, the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid is a significant route for producing nicotinic acid. nih.gov This process, however, can generate environmentally harmful by-products like nitrous oxide. nih.gov Consequently, research is ongoing to develop "greener" and more sustainable production methods. This includes the exploration of alternative catalysts and oxidizing agents to minimize waste and improve atom economy.

For the commercial production of Ethyl 6-methoxy-2-methylnicotinate, it is conceivable that methodologies analogous to those used for other nicotinic acid esters would be adapted. The introduction of the methoxy (B1213986) group at the 6-position would be a key consideration in the process development. This could potentially be achieved by starting with a pre-functionalized pyridine ring or by introducing the methoxy group at a suitable stage in the synthesis.

The development of a commercial production process would likely focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This would involve research into efficient catalysts, solvent selection, and purification techniques.

| Production Aspect | Considerations for this compound |

| Starting Material | Selection of an appropriately substituted pyridine precursor. |

| Oxidation/Synthesis | Adaptation of existing oxidation or ring-formation methodologies. |

| Esterification | Standard esterification procedures using ethanol (B145695). |

| Purification | Development of efficient distillation or crystallization methods. |

| Scale-up | Ensuring process safety and efficiency at an industrial scale. |

Strategic Importance as an Intermediate in Chemical Manufacturing

Substituted nicotinic acid esters are valuable intermediates in the synthesis of a wide range of chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals. Their strategic importance lies in their ability to serve as versatile building blocks for the construction of more complex molecular architectures.

The pyridine ring is a common motif in many biologically active compounds. The substituents on the ring, such as the methyl, methoxy, and ester groups in this compound, provide handles for further chemical transformations. This allows chemists to introduce additional functional groups and build up the target molecule in a controlled and efficient manner.

While the specific applications of this compound as an intermediate are not extensively documented in publicly available literature, its structure suggests potential utility in the synthesis of novel compounds with applications in medicinal chemistry and materials science. The presence of the methoxy group, in particular, can influence the electronic properties and biological activity of the final product.

The role of similar nicotinic acid derivatives as key intermediates in the production of pharmaceuticals underscores the potential strategic importance of this compound. google.comgoogle.com As the demand for new and improved drugs continues to grow, the development of efficient synthetic routes to novel intermediates like this compound will remain a key area of research and development in the chemical industry.

Future Research Directions

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

The synthesis of substituted nicotinates often relies on multi-step processes that can be improved in terms of efficiency, selectivity, and environmental impact. Future research should focus on developing novel catalytic systems to streamline the synthesis of Ethyl 6-methoxy-2-methylnicotinate.

One current synthesis method involves the methylation of ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate using methyl iodide and silver carbonate, yielding the target compound. chemicalbook.com While effective, the use of stoichiometric silver reagents presents cost and environmental concerns.

Future avenues of research could explore:

Transition-Metal Catalysis: Investigating palladium, copper, or nickel-catalyzed cross-coupling reactions could provide more efficient and scalable routes. For instance, developing a catalytic system for the direct methoxylation of a halogenated precursor, such as ethyl 6-chloro-2-methylnicotinate, would be a significant advancement.

Heterogeneous Catalysts: The development of solid-supported catalysts, such as metal oxides on silica (B1680970) (e.g., MoO₃/SiO₂), has shown promise in the esterification of nicotinic acid and could be adapted for the synthesis or modification of this compound. orientjchem.org These catalysts offer advantages in terms of reusability and ease of separation. rsc.org

Biocatalysis: Enzymes, such as nitrilases or dehydrogenases, offer a green alternative for producing nicotinic acid derivatives. nih.govmdpi.com Research into engineering enzymes for the specific synthesis of functionalized nicotinates could lead to highly selective and environmentally benign production methods under mild conditions. nih.gov

A comparative table of potential catalytic approaches is presented below.

| Catalytic System | Potential Advantages | Research Focus |

| Homogeneous Transition-Metal Catalysis (e.g., Pd, Cu, Ni) | High activity and selectivity, mild reaction conditions. | Development of ligands to control regioselectivity; catalyst systems for direct C-H activation/functionalization. |

| Heterogeneous Catalysis (e.g., Supported Metals) | Ease of catalyst separation and recycling, suitability for continuous processes. rsc.org | Designing robust supports (silica, polymers); optimizing metal loading and particle size for maximum efficiency. rsc.org |

| Biocatalysis (e.g., Engineered Enzymes) | High selectivity (regio-, stereo-, enantio-), green reaction conditions (aqueous media, mild temperatures), reduced waste. nih.gov | Enzyme screening and directed evolution for substrate specificity; immobilization for enhanced stability and reusability. mdpi.com |

Application in Continuous Flow Chemistry and Microreactor Technology

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability for chemical synthesis. nih.gov Microreactors, with their high surface-area-to-volume ratios, enable superior control over reaction parameters like temperature and mixing, often leading to higher yields and purities. rsc.orgchimia.ch

Future research on this compound should investigate its synthesis using continuous flow systems. This approach is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. acs.org For example, the nitration of related aromatic systems has been successfully and safely performed in continuous flow, mitigating the risks associated with unstable nitrating agents. researchgate.netnih.gov

Key research objectives include:

Process Optimization: Determining optimal flow rates, residence times, temperatures, and reagent concentrations to maximize the yield and purity of this compound. researchgate.net

Integrated Synthesis: Designing multi-step continuous flow systems where crude intermediates from one step are directly used in the next, minimizing purification and handling. researchgate.net

Catalyst Integration: Incorporating packed-bed reactors with heterogeneous or immobilized biocatalysts into the flow system to create a highly efficient and sustainable manufacturing process. rsc.orgmdpi.com This has been demonstrated for the synthesis of other nicotinamide (B372718) derivatives, significantly reducing reaction times compared to batch processes. nih.gov

| Flow Chemistry Parameter | Impact on Synthesis | Research Goal |

| Residence Time | Affects reaction completion and byproduct formation. | Optimize for maximum conversion with minimal degradation. |

| Temperature | Influences reaction rate and selectivity. chimia.ch | Precise temperature control to favor the desired product. |

| Flow Rate & Mixing | Determines the efficiency of mass and heat transfer. chimia.ch | Achieve rapid and homogeneous mixing to ensure consistent product quality. |

| Reactor Design | Channel dimensions and material can affect performance. nih.gov | Select or design microreactors suitable for the specific reaction chemistry (e.g., gas-liquid, catalyzed). |

Predictive Modeling and Machine Learning in Reaction Discovery and Optimization

The vastness of chemical space makes the experimental discovery and optimization of new reactions a time-consuming and resource-intensive process. Machine learning (ML) and data-driven strategies are emerging as powerful tools to accelerate this endeavor. beilstein-journals.orgacs.orgchemrxiv.org

For this compound, future research could leverage ML for:

Reaction Condition Prediction: Developing global models trained on large reaction databases to predict optimal catalysts, solvents, and temperatures for its synthesis or subsequent transformations. nih.gov

Yield Optimization: Using local models and design of experiments (DoE) to fine-tune reaction parameters for a specific transformation, thereby maximizing the yield and minimizing byproducts with fewer experimental iterations. beilstein-journals.org

Novel Reaction Discovery: Employing ML algorithms to identify novel synthetic routes or predict the reactivity of this compound with various reagents, potentially uncovering new applications. Transfer learning, where a model trained on a large dataset is fine-tuned for a specific reaction class, could be particularly useful in low-data scenarios. ambujtewari.com

The integration of ML with high-throughput experimentation (HTE) platforms could create a closed-loop system for the rapid discovery and optimization of reactions involving this compound. beilstein-journals.org

Integration in Complex Natural Product Total Synthesis and Materials Science Research

The functionalized pyridine (B92270) core of this compound makes it an attractive building block for more complex molecules in different fields of chemical science.

Natural Product Synthesis: Many natural products and biologically active molecules contain substituted pyridine rings. wikipedia.org For example, nicotinic acid and its derivatives are precursors to important coenzymes and have been incorporated into various pharmacologically active agents. researchgate.netnih.govchemistryjournal.net Future research could explore the use of this compound as a key intermediate in the total synthesis of complex natural products where a highly substituted pyridine moiety is required. Its specific substitution pattern could offer a strategic advantage in simplifying synthetic routes.

Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs), polymers, and functional dyes. The ester and methoxy (B1213986) groups on this compound provide multiple coordination sites and opportunities for further functionalization. Research could focus on synthesizing novel polymers or ligands from this compound for applications in:

Organic Electronics: Developing materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Nanomaterials: Using the compound as a precursor or capping agent in the synthesis of quantum dots or other nanoparticles, where precise control over surface chemistry is crucial. nih.gov

Sensing: Creating chemosensors where the pyridine nitrogen and other functional groups can selectively bind to metal ions or other analytes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 6-methoxy-2-methylnicotinate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound typically involves esterification or nucleophilic substitution reactions. Key steps include selecting appropriate catalysts (e.g., sulfuric acid for esterification) and optimizing solvent polarity to enhance yield. For example, ethyl acetate (a common esterification solvent with a dielectric constant of 6.0) may improve reaction efficiency due to its moderate polarity . Reaction temperatures should be controlled to avoid decomposition, and intermediates should be characterized via thin-layer chromatography (TLC) or LC-MS for purity validation. Refer to medicinal chemistry guidelines for detailed protocols on reaction monitoring and workup .

Q. How can this compound be purified, and what analytical techniques confirm its purity?

- Methodological Answer : Recrystallization using solvents like ethanol or ethyl acetate is recommended for purification. Column chromatography with silica gel (hexane:ethyl acetate gradients) can resolve impurities. Purity should be verified via melting point analysis (e.g., melting ranges from 99–270°C observed in related methoxy-substituted compounds ) and high-performance liquid chromatography (HPLC) with UV detection. Cross-validate results using -NMR to confirm the absence of residual solvents or byproducts .

Q. What crystallographic methods are suitable for resolving the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is ideal. Optimize crystal growth via slow evaporation in solvents like dichloromethane/hexane. Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks . For disordered methoxy groups, apply restraints to refine positional parameters and validate with residual electron density maps .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use NIOSH-approved respirators (e.g., P95 filters) for aerosol prevention and nitrile gloves to avoid dermal exposure. Conduct reactions in fume hoods with spill trays. Store the compound at 2–8°C in sealed containers to prevent degradation. For waste disposal, follow EPA guidelines for organic esters, neutralizing acidic byproducts before disposal .

Advanced Research Questions

Q. How does the stability of this compound vary under extreme pH or thermal conditions?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via LC-MS, identifying hydrolytic cleavage of the ester group as a primary pathway. Use Arrhenius plots to extrapolate shelf-life under standard conditions (25°C). For thermal stability, thermogravimetric analysis (TGA) can detect decomposition above 150°C, common in methoxy-substituted esters .

Q. Which spectroscopic techniques are most effective for resolving tautomeric or conformational equilibria in this compound?

- Methodological Answer : Variable-temperature -NMR (VT-NMR) can detect tautomeric shifts by observing signal splitting at –40°C to 80°C. Infrared (IR) spectroscopy at 3400–3600 cm identifies intramolecular hydrogen bonding, while Raman spectroscopy resolves crystal lattice vibrations. Compare experimental IR bands with DFT-calculated spectra (B3LYP/6-311++G** basis set) to validate conformers .

Q. How can molecular dynamics (MD) simulations predict the solvation behavior of this compound in different solvents?

- Methodological Answer : Use OPLS-AA forcefields in software like GROMACS to simulate solvation free energy and diffusion coefficients. Parameterize partial charges via DFT (e.g., B3LYP/6-311++G**) and validate against experimental viscosity data. Analyze radial distribution functions (RDFs) to identify preferential interactions with polar solvents (e.g., ethyl lactate) versus nonpolar solvents .

Q. How should researchers address contradictions in crystallographic and spectroscopic data for this compound?

- Methodological Answer : Reconcile discrepancies by cross-validating data sources. For example, if NMR suggests a planar conformation but XRD shows a twisted geometry, check for crystal packing effects using Hirshfeld surface analysis. Apply Bayesian statistics to refine probability distributions of bond angles or torsional parameters. Systematic reviews of similar nicotinate derivatives can identify trends in data variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.